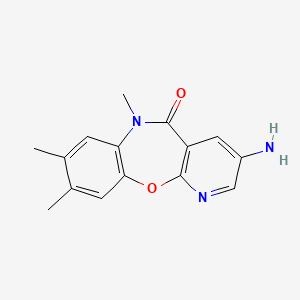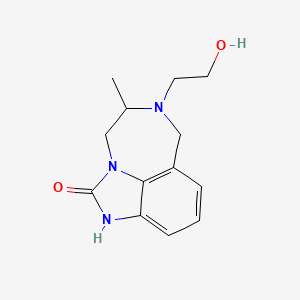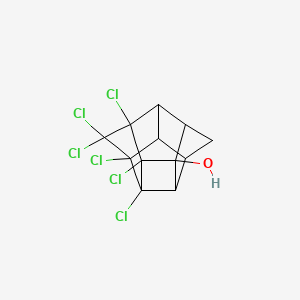
2,2'-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride is a complex organic compound that features a unique structure combining pyridine rings, chlorine atoms, and a disulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride typically involves multiple steps. One common approach is to start with the chlorination of pyridine derivatives, followed by the introduction of the disulfide linkage through a series of nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride involves its ability to interact with biological molecules through its disulfide linkage and pyridine rings. The disulfide bond can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. The chlorine atoms on the pyridine rings can also participate in electrophilic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used as a selective reagent for the detection of thiols.
Bis(5-nitro-2-pyridyl) disulfide: Another disulfide compound with applications in biochemical assays.
Uniqueness
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form reversible covalent bonds with thiol groups makes it particularly valuable in biological research and therapeutic development.
Eigenschaften
CAS-Nummer |
41287-63-2 |
|---|---|
Molekularformel |
C20H30Cl4N4O2S2 |
Molekulargewicht |
564.4 g/mol |
IUPAC-Name |
3-(5-chloropyridin-2-yl)oxy-N-[2-[2-[3-(5-chloropyridin-2-yl)oxypropylamino]ethyldisulfanyl]ethyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H28Cl2N4O2S2.2ClH/c21-17-3-5-19(25-15-17)27-11-1-7-23-9-13-29-30-14-10-24-8-2-12-28-20-6-4-18(22)16-26-20;;/h3-6,15-16,23-24H,1-2,7-14H2;2*1H |
InChI-Schlüssel |
ZDLVTABGUOVWRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)OCCCNCCSSCCNCCCOC2=NC=C(C=C2)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)
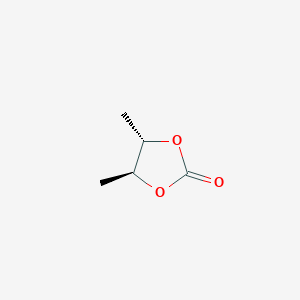

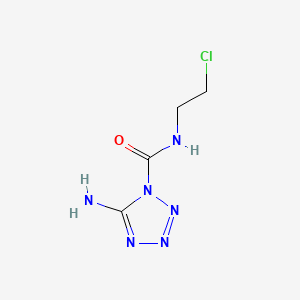
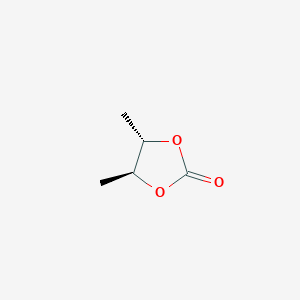
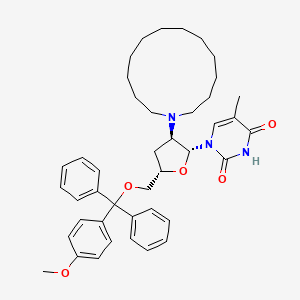
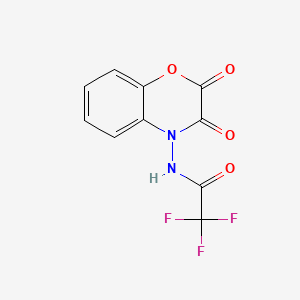
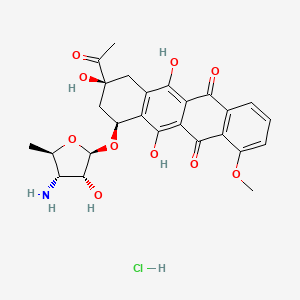

![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
